N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride
Description
IUPAC Nomenclature and Systematic Characterization
The IUPAC name of this compound reflects its hierarchical connectivity:
- Benzimidazole backbone : The parent heterocycle is a 1H-benzo[d]imidazole, where positions 1 and 2 are substituted.
- 4-Fluorobenzyl group : At position 1 of the benzimidazole, a 4-fluorobenzyl moiety is attached via a methylene bridge.
- Piperidin-4-ylamine substituent : Position 2 of the benzimidazole is linked to a piperidin-4-yl group through an amine (-NH-) bond.
- 4-Aminobutyl side chain : The piperidine nitrogen is further substituted with a 4-aminobutyl chain, introducing a terminal primary amine.
- Hydrochloride salt : The tertiary amine of the piperidine forms a hydrochloride salt, ensuring solubility and stability.
Systematic data :
| Property | Value |
|---|---|
| CAS Registry Number | 2206567-48-6 |
| Molecular Formula | C₂₃H₃₁ClFN₅ |
| Molecular Weight | 431.98 g/mol |
| SMILES Notation | FC1=CC=C(C=C1)CN2C(NC3CCN(CCCCN)CC3)=NC4=CC=CC=C24.[H]Cl |
The systematic name adheres to IUPAC rules by prioritizing the benzimidazole core and specifying substituents in descending order of precedence.
Molecular Structure and Bonding Patterns
The molecular structure comprises four key regions:
- Benzimidazole Core : A fused bicyclic system with aromatic delocalization across the five-membered imidazole and six-membered benzene rings. The N1 atom is alkylated by the 4-fluorobenzyl group, while the C2 position bears the piperidin-4-ylamine substituent.
- Piperidine Scaffold : A six-membered saturated ring adopting a chair conformation. The N4 atom connects to the 4-aminobutyl chain, introducing a flexible aliphatic spacer.
- 4-Fluorobenzyl Group : A para-fluorinated benzyl moiety attached to N1 of the benzimidazole, contributing electron-withdrawing effects via the fluorine atom.
- Hydrochloride Salt Formation : Protonation of the piperidine nitrogen by hydrochloric acid creates a quaternary ammonium center, enhancing aqueous solubility.
Bonding Interactions :
- Covalent bonds : The benzimidazole core exhibits sp² hybridization, with conjugated π-electrons stabilizing the aromatic system.
- Hydrogen bonds : The primary amine (-NH₂) on the butyl chain and the protonated piperidine nitrogen participate in H-bonding with the chloride counterion.
- Ionic interaction : The hydrochloride salt stabilizes the molecule through electrostatic forces between the ammonium cation (N⁺H) and Cl⁻.
Stereochemical Considerations and Conformational Dynamics
Chirality :
- The piperidine ring introduces two chiral centers at C3 and C5 (chair conformation).
- The 4-aminobutyl chain may adopt gauche or anti-periplanar conformations, influencing molecular flexibility.
Conformational Analysis :
- Piperidine Ring : Prefers a chair conformation to minimize steric strain. Substituents at C4 (linked to benzimidazole) and N1 (connected to the aminobutyl chain) occupy equatorial positions.
- Benzimidazole-Piperidine Linkage : Rotation around the C2-N bond (benzimidazole to piperidine) is restricted due to partial double-bond character from resonance with the adjacent amine.
- 4-Aminobutyl Chain : Exhibits torsional flexibility, allowing the terminal amine to interact with biological targets or solvent molecules.
Stereoelectronic Effects :
- The fluorine atom on the benzyl group exerts an electron-withdrawing inductive effect, polarizing the adjacent C-F bond and influencing electronic distribution in the benzimidazole core.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- Aromatic protons (benzimidazole): δ 7.2–8.1 ppm (multiplet, integrating 4H).
- 4-Fluorobenzyl protons: δ 5.3 ppm (singlet, -CH₂-), δ 7.0–7.4 ppm (doublet, aromatic F-C₆H₄).
- Piperidine protons: δ 2.5–3.5 ppm (multiplet, axial/equatorial H).
- 4-Aminobutyl chain: δ 1.4–1.8 ppm (m, -CH₂-), δ 2.7 ppm (t, -NH₂).
- ¹³C NMR :
Infrared (IR) Spectroscopy :
- N-H stretches: 3300–3500 cm⁻¹ (amine and ammonium).
- C=N and C=C stretches: 1600–1500 cm⁻¹ (benzimidazole).
- C-F stretch: 1220–1150 cm⁻¹.
UV-Vis Spectroscopy :
- λₘₐₓ ≈ 265 nm (π→π* transitions in benzimidazole).
- Molar absorptivity: ε ≈ 10⁴ L·mol⁻¹·cm⁻¹, typical for conjugated heteroaromatics.
Crystallographic Data and Solid-State Arrangement
While single-crystal X-ray data for this specific compound is not publicly available, analogous benzimidazole-piperidine derivatives exhibit the following trends:
- Unit Cell Parameters : Monoclinic or triclinic systems with Z = 2–4.
- Hydrogen Bonding : Ammonium ions form N⁺-H···Cl⁻ interactions (d = 2.8–3.2 Å), while benzimidazole N-H groups engage in intermolecular H-bonds.
- Packing Motifs : Alternating layers of hydrophobic (fluorobenzyl) and hydrophilic (ammonium chloride) regions.
- Torsion Angles : The dihedral angle between benzimidazole and piperidine planes ranges from 60°–80°, optimizing π-π stacking in some polymorphs.
Thermal Stability :
- Decomposition temperature: >250°C (typical for hydrochloride salts).
- Hygroscopicity: Moderate, due to ionic chloride interactions.
Properties
Molecular Formula |
C23H31ClFN5 |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[1-(4-aminobutyl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C23H30FN5.ClH/c24-19-9-7-18(8-10-19)17-29-22-6-2-1-5-21(22)27-23(29)26-20-11-15-28(16-12-20)14-4-3-13-25;/h1-2,5-10,20H,3-4,11-17,25H2,(H,26,27);1H |
InChI Key |
UKENSEMUYGGYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)CCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-amine
-
Substrate Preparation :
-
Reduction and Cyclization :
-
Catalytic hydrogenation (Raney Ni, H₂, 60 psi) reduces the nitro group to an amine, yielding N¹-(4-fluorobenzyl)-5-isopropoxybenzene-1,2-diamine dihydrochloride .
-
Treatment with triphosgene under basic conditions (e.g., NaHCO₃) forms the benzimidazolone intermediate.
-
Chlorination using POCl₃ converts the carbonyl to a chloro group, producing 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole .
-
Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | Raney Ni, H₂, EtOH, 6 h | 95 | |
| Benzimidazole Cyclization | Triphosgene, CH₂Cl₂, 0°C | 82 | |
| Chlorination | POCl₃, reflux, 4 h | 78 |
Functionalization of the Piperidine Ring
The 1-(4-aminobutyl)piperidin-4-amine subunit is synthesized through sequential alkylation and reduction:
Step 2: Synthesis of 1-(4-Aminobutyl)piperidin-4-amine
-
Starting Material : Ethyl 4-aminopiperidine-1-carboxylate is reduced with LiAlH₄ in anhydrous ether to yield 1-methylpiperidin-4-amine .
-
Alkylation :
Mechanistic Insight :
The alkylation proceeds via an SN2 mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the bromide ion. Steric hindrance from the piperidine ring necessitates elevated temperatures (80–100°C) for efficient reaction.
Coupling of Benzimidazole and Piperidine Moieties
The final assembly involves a nucleophilic aromatic substitution (SNAr) reaction:
Step 3: Amination of Chlorobenzimidazole
-
Reaction Conditions :
-
Product Isolation :
Optimization Notes :
-
Excess piperidine amine (2 eq) ensures complete displacement of the chloro group.
-
Prolonged heating (72 h) compensates for steric hindrance at the benzimidazole C2 position.
Analytical Characterization
Critical physicochemical properties of the final compound include:
Spectroscopic Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 1.24 (d, J = 6.1 Hz, 6H), 3.06–3.12 (m, 2H), 6.97–7.01 (m, 2H), 7.55 (d, J = 8.8 Hz, 1H).
Challenges and Alternatives
Observed Side Reactions:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-fluorobenzyl group participates in nucleophilic aromatic substitution under controlled conditions. While the fluorine atom's strong electron-withdrawing effect deactivates the benzene ring, metal-catalyzed cross-coupling reactions are feasible:
The piperidin-4-yl and aminobutyl moieties act as nucleophiles in alkylation and acylation reactions. For example:
-
Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane produces N-acylated derivatives .
-
Alkylation using alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields quaternary ammonium salts .
Reductive Amination and Condensation
The primary amine in the 4-aminobutyl chain undergoes reductive amination with ketones or aldehydes:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Cyclopropanecarboxaldehyde | NaBH(OAc)₃, CH₂Cl₂, 25°C | Tertiary amine derivative | 78% |
| Isobutyraldehyde | NaBH₄, MeOH, 0–40°C | Branched alkylamine analog | 82% |
The benzimidazole NH participates in condensation reactions with carbonyl compounds (e.g., aldehydes) under acidic conditions, forming Schiff base intermediates .
Acid-Base and Salt Formation
The hydrochloride salt demonstrates pH-dependent solubility:
Conversion to other salts (e.g., dihydrobromide) occurs via treatment with HBr in ethanol, altering crystallinity and bioavailability .
Biological Target Interactions
The compound engages in non-covalent interactions critical for pharmacological activity:
Degradation Pathways
Stability studies reveal three primary degradation routes:
-
Oxidative Dealkylation : CYP3A4-mediated oxidation of the aminobutyl chain forms a primary amine metabolite.
-
Hydrolysis : Acidic conditions (pH <3) cleave the benzimidazole-piperidine bond .
-
Photodegradation : UV exposure (λ=254 nm) induces defluorination, generating a benzyl radical intermediate .
Synthetic Optimization
Key modifications to enhance reactivity:
-
Piperidine N-Methylation : Increases metabolic stability by 3-fold .
-
Fluorobenzyl Replacement : Substitution with chlorobenzyl improves target selectivity but reduces solubility .
This multifaceted reactivity profile enables tailored derivatization for drug development while necessitating careful control of reaction conditions to avoid competing pathways .
Scientific Research Applications
Therapeutic Applications
-
Neurological Disorders :
- The compound has been studied for its potential effects on GABA-A receptors, which are crucial for neurotransmission and are implicated in various neurological conditions. Research indicates that modifications to the benzimidazole structure can enhance its efficacy as a positive allosteric modulator, potentially leading to new treatments for anxiety and depression .
-
Anti-inflammatory Activity :
- Similar compounds have demonstrated significant anti-inflammatory properties. For instance, derivatives of benzimidazole have shown effectiveness in inhibiting nitric oxide production and pro-inflammatory cytokines in macrophage models, suggesting that N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride may also exhibit such activity .
-
Cancer Research :
- Compounds with structural similarities to this benzimidazole derivative have been explored for their anticancer properties. The fluorinated benzamides, which share features with this compound, have shown promising results in inhibiting cancer cell proliferation, indicating potential applications in oncology .
Biological Assays and Mechanisms of Action
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Studies have suggested that its mechanism of action may involve modulation of neurotransmitter systems, particularly through interaction with GABA-A receptors and other related pathways.
Interaction Studies
The compound's ability to modulate receptor activity can be assessed through various biological assays that evaluate its impact on signaling pathways involved in inflammation and neurotransmission. Such studies are essential for determining the specific therapeutic contexts where this compound might be beneficial.
Mechanism of Action
The mechanism of action of “N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride” would depend on its specific biological targets. Typically, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The presence of the fluorobenzyl group suggests potential interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Functional Group Influence
Compound A : 1-(4-Fluorobenzyl)-N-(1-(4-methoxyphenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (AST)
- Substituent : 4-Methoxyphenethyl on piperidine.
- Key Features: Methoxy group provides electron-donating effects, enhancing aromatic interactions.
- Synthesis : Purified via column chromatography (1–10% MeOH:DCM), indicating moderate polarity .
Compound B : 1-(4-Fluorobenzyl)-N-(1-(1-(4-fluorobenzyl)-6-isopropoxy-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)-6-isopropoxy-1H-benzo[d]imidazol-2-amine
- Substituent : Dual benzimidazole moieties with isopropoxy groups.
- Key Features :
Target Compound : N-(1-(4-Aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine Hydrochloride
- Substituent: 4-Aminobutyl on piperidine.
- Key Features :
- Protonated amine at physiological pH improves solubility and ionic interactions with targets.
- Flexible butyl chain may facilitate binding to deep receptor pockets.
Pharmacological and Physicochemical Properties
- Compound A : Demonstrated antiplasmodium activity, suggesting utility in malaria treatment via hemozoin disruption .
- Compound B : Designed as an anti-histamine but exhibited unexpected reactivity, underscoring challenges in selectivity .
- Target Compound: The 4-aminobutyl group may confer improved target engagement in neurological or immune pathways due to charged interactions.
Biological Activity
N-(1-(4-aminobutyl)piperidin-4-yl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine hydrochloride, often referred to as a benzimidazole derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, interactions with biological targets, and implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by several key features:
- Molecular Formula : C23H31ClFN5
- Molecular Weight : 432.0 g/mol
- CAS Number : 2206567-48-6
This compound features a benzimidazole core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of a piperidine ring and a fluorobenzyl group contributes to its pharmacological properties.
Biological Activity Overview
This compound demonstrates a range of biological activities, particularly in the context of neurological disorders and receptor modulation. Key areas of activity include:
1. GABA-A Receptor Modulation
- The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting the α1/γ2 interface, which is crucial for enhancing inhibitory neurotransmission in the brain. This modulation can potentially address various neurological dysfunctions, including anxiety and depression .
2. Antidepressant and Anxiolytic Effects
- Structural similarities with other known pharmacological agents suggest potential antidepressant and anxiolytic effects. The ability to enhance GABAergic signaling may contribute to these therapeutic outcomes .
3. Metabolic Stability
- Studies indicate that this compound exhibits improved metabolic stability compared to other similar compounds, reducing the risk of hepatotoxicity. This characteristic is essential for developing safe therapeutic agents .
The mechanism of action for this compound primarily involves its interaction with the GABA-A receptor. This interaction enhances the receptor's response to GABA, leading to increased chloride ion influx and resultant neuronal hyperpolarization.
Interaction Studies
Recent studies have utilized molecular docking techniques to elucidate how this compound interacts with the GABA-A receptor. The findings indicate that specific structural features are critical for binding affinity and selectivity towards the α1/γ2 interface .
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-benzimidazol-2-amines | Benzimidazole core | Antidepressant, Antipsychotic |
| Piperidine derivatives | Piperidine ring | Analgesic, Anxiolytic |
| Fluorinated benzamides | Fluorine substituent | Anticancer, Antimicrobial |
The unique combination of structural elements in this compound may enhance its selectivity and efficacy compared to other compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Case Study 1: GABA-A Receptor Modulation
- In vitro assays demonstrated that this compound significantly increased GABA-induced currents in neurons expressing the GABA-A receptor, indicating its role as a PAM .
Case Study 2: Metabolic Stability Assessment
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and how are intermediates optimized for yield and purity?
Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?
Structural characterization relies on:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.2–7.8 ppm) and piperidinyl/aminobutyl signals (δ 2.5–3.5 ppm) .
- Mass spectrometry (ESI/APCI) : Molecular ion peaks (e.g., [M+H]+ at m/z 452.2) confirm molecular weight .
- Elemental analysis (CHN) : Matches theoretical values (±0.3% deviation) .
Q. What reaction conditions minimize unwanted byproducts (e.g., N-debenzylation or dimerization)?
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) prevent thermal degradation .
- Catalyst selection : Raney Ni avoids N-debenzoylation during hydrogenation .
- Stoichiometric ratios : Excess amines (e.g., 2 equivalents of piperidinamine) suppress side reactions .
Advanced Research Questions
Q. How do competing reaction pathways lead to unexpected products (e.g., dimeric structures), and what mechanistic insights explain these outcomes?
During SNAr amination, intermediates like compound 3 may form quaternary salts with excess 2-chlorobenzimidazole derivatives. These salts decompose via methyl chloride elimination, yielding dimeric products (e.g., compound 4 ) . Kinetic studies suggest the desired amination step is rate-limiting, while subsequent dimerization is faster .
Proposed Mechanism :
- Step 1: Formation of compound 3 via SNAr.
- Step 2: Salt formation with excess 2-chlorobenzimidazole.
- Step 3: CH3Cl elimination to yield dimer .
Q. What strategies are effective for resolving stereoisomers or regioisomers in benzimidazole-piperidine hybrids?
- Chiral chromatography : Use of Chiralpak® columns with hexane/isopropanol gradients.
- Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of substituted benzimidazoles .
- Dynamic NMR : Detects rotameric equilibria in piperidinyl-amine linkages .
Q. How is the compound’s biological activity evaluated in vitro, and what assays are most relevant for histamine receptor studies?
- Receptor binding assays : Radioligand displacement (e.g., [3H]-mepyramine for H1R, [3H]-JNJ 7777120 for H4R) .
- Functional assays : cAMP inhibition (H1R) or calcium flux (H4R) in transfected HEK293 cells .
- Selectivity profiling : Cross-screening against adrenergic or serotonin receptors to assess off-target effects.
Example Activity Data :
| Target | IC50 (nM) | Selectivity Ratio (vs. H1R) |
|---|---|---|
| H1R | 12.3 | 1 |
| H4R | 450 | 36.6 |
Methodological Guidance
Q. How can reaction yields be improved when scaling up the synthesis?
- Continuous flow reactors : Enhance mixing and heat transfer for exothermic steps (e.g., LiAlH4 reductions) .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
